3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
Description
Properties
IUPAC Name |
3a,8b-dimethyl-1,2,3,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-7-8-13-12(11,2)14-10-6-4-3-5-9(10)11/h3-6,13-14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOWDBYXNBWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1(NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, can be carried out to modify the compound’s structure.
Common reagents used in these reactions include iodine azide for azidation and various oxidizing or reducing agents depending on the desired reaction .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has highlighted the importance of indole derivatives in developing anticancer agents. The hexahydropyrrolo[2,3-b]indole framework is particularly valuable due to its structural similarity to naturally occurring alkaloids known for their biological activity. For instance, studies have shown that compounds with this scaffold exhibit cytotoxicity against various cancer cell lines. The synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles has been achieved through divergent annulation reactions involving indoles and 1,2-diaza-1,3-dienes. These reactions have demonstrated high selectivity and efficiency in generating biologically relevant structures .
Neuropharmacological Applications
The hexahydropyrroloindole structure has also been investigated for its potential neuropharmacological effects. Compounds derived from this scaffold have shown promise as selective serotonin reuptake inhibitors (SSRIs) and modulators of neurotransmitter systems. The ability to modify the substituents on the indole ring allows for the tuning of pharmacological properties, making it a focal point for drug discovery aimed at treating depression and anxiety disorders .
Organic Synthesis
Diverse Synthetic Routes
The versatility of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole in organic synthesis is underscored by its role in creating complex polycyclic structures through various cycloaddition reactions. Recent advancements have utilized this compound in [4 + 2] and [3 + 2] cycloadditions to produce a range of fused indoline-based scaffolds. These methods are characterized by their atom-economy and ability to generate multiple products from a single reaction setup .
Modular Approaches
A modular approach to synthesizing densely functionalized indoles has been explored extensively. This involves using trichloroacetimidates as electrophiles in reactions with indole derivatives to yield various alkylation products. Such methodologies facilitate the preparation of complex molecules that are otherwise challenging to synthesize using traditional methods .
Material Science
Functionalized Materials
The unique properties of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole make it a candidate for developing functional materials. Its incorporation into polymer matrices has been studied for applications in organic electronics and photovoltaics due to its electronic properties. The ability to modify the chemical structure allows for tailored conductivity and stability in material applications .
Case Studies
Mechanism of Action
The mechanism of action of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Substituents
Hexahydropyrrolo[2,3-b]indoles exhibit diverse substituents at the 3a, 8a, and other positions, significantly altering their chemical and biological properties. Key examples include:
Key Observations :
Key Observations :
Physical and Chemical Properties
Key Observations :
Key Observations :
Stereochemical Considerations
The 3a,8a-cis configuration is common in synthetic derivatives, but stereoselective methods enable access to anti-3a-hydroxyl isomers (e.g., syn/anti-3a-hydroxylpyrroloindoles ). The dimethyl derivative’s cis-configuration likely influences its conformational stability and interaction with biological targets.
Biological Activity
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis methods, and its various biological effects as reported in recent studies.
Structural Overview
The compound belongs to the class of hexahydropyrrolo[2,3-b]indoles, characterized by a complex bicyclic structure. Its molecular formula is , and it features two methyl groups at the 3a and 8a positions of the pyrrolo framework.
1. Anticholinesterase Activity
Research indicates that derivatives of hexahydropyrrolo[2,3-b]indoles exhibit significant anticholinesterase activity. A study demonstrated that modifications to the indole core can enhance inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives showed IC50 values as low as 4.33 µM against BChE, indicating potent inhibitory effects .
2. Anti-inflammatory Properties
Compounds within this structural family have been tested for anti-inflammatory effects. In one study, synthesized derivatives exhibited greater anti-inflammatory activity compared to curcumin in various assays . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of hexahydropyrrolo[2,3-b]indoles were assessed against several bacterial strains. The compound demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using a disc diffusion method . This positions the compound as a candidate for further development in antimicrobial therapies.
4. Neuroprotective Effects
Certain hexahydropyrrolo[2,3-b]indole derivatives have shown promise in neuroprotection. They may exert protective effects in neurodegenerative conditions such as Alzheimer's disease by inhibiting cholinesterase enzymes .
Synthesis Methods
The synthesis of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole generally involves multi-step chemical reactions that include cyclization processes. Recent advancements have highlighted methods such as silver-catalyzed radical cyclizations that yield high regioselectivity and diastereoselectivity .
Case Studies
Q & A
Q. Basic
- ¹H/¹³C NMR : Critical for identifying substituent patterns (e.g., methyl groups at 3a/8a) and confirming ring fusion. For example, ¹H NMR of 3a-fluorobenzyl derivatives shows distinct aromatic proton resonances at δ 7.2–7.4 ppm .
- HRMS (ESI+) : Validates molecular formulas, with mass accuracy <5 ppm, as demonstrated for brominated analogs .
- 2D NMR (COSY, HSQC, HMBC) : Resolves complex coupling networks, particularly in multi-substituted derivatives .
How do variations in substituents at the 3a position influence the biological activity of these compounds?
Q. Advanced
- Antimicrobial activity : Bromo- or fluoro-substituted derivatives (e.g., 6-bromo-3a-(2-methyl-3-buten-2-yl)) exhibit enhanced activity against Bacillus subtilis compared to non-halogenated analogs .
- Substituent bulk : Bulky groups (e.g., naphthalen-2-yl) at 3a reduce conformational flexibility, potentially altering receptor binding .
- Methodological approach : Perform comparative bioassays using isogenic strains and standardized MIC protocols to isolate substituent effects .
What biosynthetic pathways are proposed for methylated hexahydropyrroloindole alkaloids?
Q. Basic
- C-3 methylation : Involves S-adenosylmethionine (SAM)-dependent methyltransferases, as inferred from isotopic labeling studies of marine alkaloids .
- Prenylation : Prenyltransferases catalyze the addition of isoprenoid units to the indole nucleus, forming intermediates like 3a-prenyl derivatives .
- Oxidative cyclization : Tryptophan derivatives undergo enzymatic oxidation (e.g., via IDO1 and singlet oxygen) to form hydroperoxide intermediates .
What strategies resolve contradictions in reported biological activity data for similar hexahydropyrroloindole derivatives?
Q. Advanced
- Standardize bioassays : Control variables like microbial strain (e.g., Bacillus subtilis ATCC 6051), inoculum size, and growth media .
- Assess purity : Use HPLC (≥95% purity) and HRMS to exclude confounding byproducts .
- Replicate under identical conditions : Reproduce conflicting studies with matched substrates (e.g., 6-bromo vs. 6-fluoro analogs) to isolate structural contributors .
What are the key challenges in achieving regioselective functionalization of the hexahydropyrroloindole scaffold?
Q. Basic
- Competing reaction sites : The indole nitrogen and C-3a position often compete. Solutions include:
- Protecting groups : Tosyl or benzyl groups block the indole N-H, directing reactivity to C-3a .
- Metal catalysis : Palladium ligands (e.g., PPh₃) promote allylic alkylation at C-3a over other positions .
How can computational methods aid in the design of enantioselective syntheses for this compound?
Q. Advanced
- Transition state modeling : DFT calculations predict enantiomeric outcomes of chiral phosphoric acid-catalyzed reactions, guiding ligand selection .
- Docking studies : Simulate interactions between intermediates and enzymes (e.g., IDO1) to optimize oxidative cyclization pathways .
What role do protecting groups play in the synthesis of hexahydropyrroloindole derivatives?
Q. Basic
- Orthogonal protection : Boc groups shield secondary amines during LiAlH₄ reductions, while tosyl groups stabilize intermediates for subsequent functionalization .
- Temporary masking : 4-Methoxybenzyl (PMB) groups prevent undesired alkylation at the indole nitrogen, enabling regioselective prenylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
